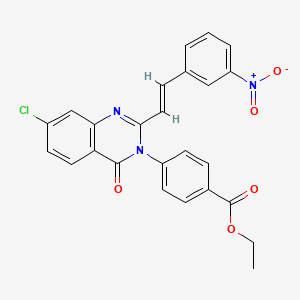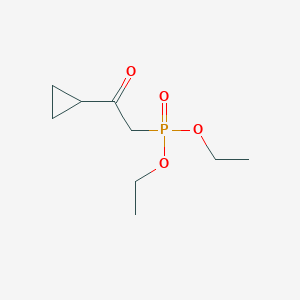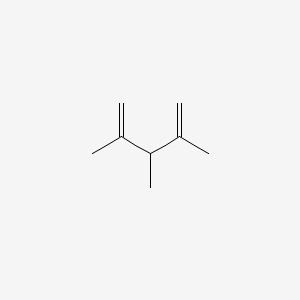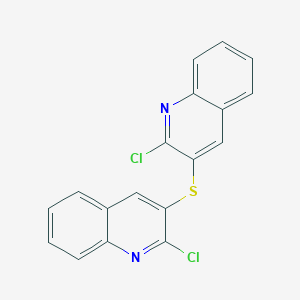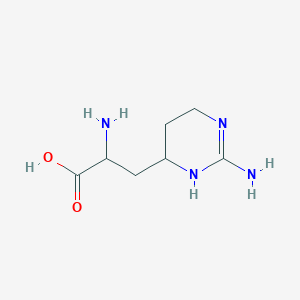
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- is a heterocyclic compound that features a pyrimidine ring fused with a propanoic acid moiety. This compound is of significant interest due to its potential pharmacological applications and its role as a building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a keto acid, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
化学反应分析
Types of Reactions
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into its fully reduced form.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces fully saturated compounds .
科学研究应用
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the observed pharmacological effects .
相似化合物的比较
Similar Compounds
Pyrimidine derivatives: Such as 2,4-diaminopyrimidine, which also exhibit biological activity.
Imidazopyridines: Known for their diverse pharmacological properties.
Uniqueness
4-Pyrimidinepropanoic acid, alpha,2-diamino-1,4,5,6-tetrahydro- is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
72748-96-0 |
|---|---|
分子式 |
C7H14N4O2 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-amino-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C7H14N4O2/c8-5(6(12)13)3-4-1-2-10-7(9)11-4/h4-5H,1-3,8H2,(H,12,13)(H3,9,10,11) |
InChI 键 |
QROZULHUZNCVRS-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(NC1CC(C(=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


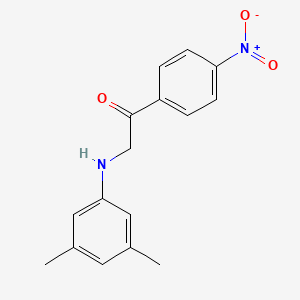
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
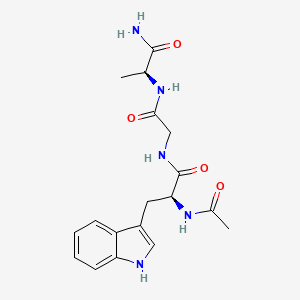

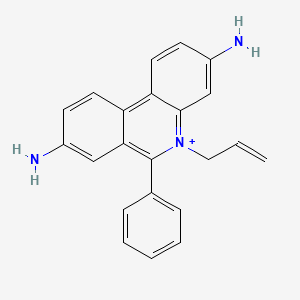
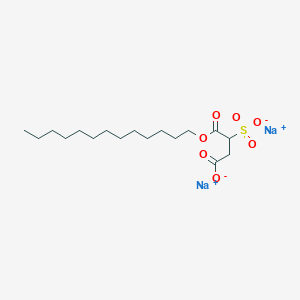
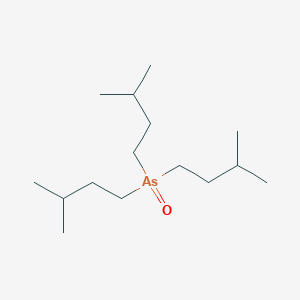
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
